4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
CAS No.:
Cat. No.: VC10346849
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO3S |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
| Standard InChI | InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |
| Standard InChI Key | WOBGMWQXUFMIBY-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |
Introduction
4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a benzene ring substituted with a chloro group and an amide functional group. The compound also features a tetrahydrothiophene ring with a sulfone group (-SO₂), which contributes to its chemical and biological properties. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Synthesis
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves:
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Starting Materials: 4-chlorobenzoic acid or its derivatives, tetrahydrothiophene-1,1-dioxide.
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Reaction Pathway: Amidation reactions are employed to link the benzamide core with the sulfone-containing tetrahydrothiophene moiety.
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Catalysts and Solvents: Commonly used reagents include carbodiimides for amide bond formation and polar aprotic solvents like dimethylformamide (DMF).
This synthetic route ensures high yields and purity, confirmed through spectroscopic techniques such as -NMR, -NMR, and LC-MS.
Biological Activity
Preliminary studies on structurally related compounds suggest that 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may exhibit pharmacological activities such as:
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Antimicrobial Effects: The sulfone group is known to enhance interactions with bacterial enzymes.
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Anti-inflammatory Potential: Benzamides are often explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Properties: Benzamide derivatives have shown promise as apoptosis inducers in cancer cells.
Table 2: Hypothetical Biological Targets
| Target Enzyme/Pathway | Potential Activity |
|---|---|
| Lipoxygenase (5-LOX) | Anti-inflammatory |
| Bacterial Topoisomerase | Antimicrobial |
| Caspases | Apoptosis induction |
Analytical Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR reveals proton environments in the aromatic ring and amide group.
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-NMR provides insights into carbon connectivity.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides () and sulfones ().
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Potential Applications
The unique structural features of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide make it a candidate for diverse applications:
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Drug Development:
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Scaffold for anti-inflammatory or antimicrobial agents.
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Material Science:
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Sulfone groups may contribute to polymer chemistry.
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Chemical Biology:
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Tool for studying enzyme-ligand interactions.
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Table 3: Research Priorities
| Research Area | Objective |
|---|---|
| Synthetic Optimization | Improve yield and scalability |
| Biological Testing | Assess antimicrobial/anti-inflammatory activity |
| Toxicity Studies | Evaluate safety profile |
This compound represents a promising avenue for innovation in pharmaceuticals and beyond.
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